molecular formula C7H10N4S B5718304 6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione

6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione

Cat. No.: B5718304
M. Wt: 182.25 g/mol
InChI Key: SLXGQPJQCMNWAA-UHFFFAOYSA-N
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Description

6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes. One common method is the condensation of isopropylidenehydrazine with pyridazine-3-thione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of enzymes involved in oxidative stress, thereby providing antioxidant benefits. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a carbonyl group at the 3-position.

    6-Phenyl-3(2H)-pyridazinone: Known for its cardiovascular effects.

Uniqueness

6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione stands out due to its unique isopropylidenehydrazino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and studying various biochemical pathways .

Properties

IUPAC Name

3-(2-propan-2-ylidenehydrazinyl)-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-5(2)8-9-6-3-4-7(12)11-10-6/h3-4H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXGQPJQCMNWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NNC(=S)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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